molecular formula C11H11FO3 B13063340 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13063340
M. Wt: 210.20 g/mol
InChI Key: XBELNPABIUJBJB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C10H11FO3 It features a cyclopropane ring substituted with a 4-fluorophenyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluorobenzyl chloride with diethyl malonate to form an intermediate, which is then subjected to cyclopropanation using a suitable reagent such as diazomethane. The resulting cyclopropane derivative is then hydrolyzed to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(4-Fluorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: Substitution of the fluorine atom with a methoxy group can significantly alter its chemical and biological properties.

    1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid: The presence of a chlorine atom instead of fluorine can impact its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)

InChI Key

XBELNPABIUJBJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)F)C(=O)O)CO

Origin of Product

United States

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